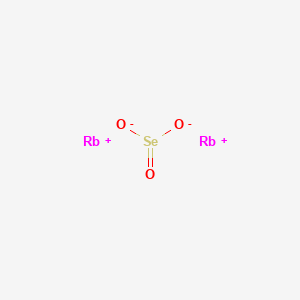

Dirubidium selenite

Description

Propriétés

Numéro CAS |

15123-97-4 |

|---|---|

Formule moléculaire |

O3Rb2Se |

Poids moléculaire |

297.9 g/mol |

Nom IUPAC |

rubidium(1+);selenite |

InChI |

InChI=1S/H2O3Se.2Rb/c1-4(2)3;;/h(H2,1,2,3);;/q;2*+1/p-2 |

Clé InChI |

LGBHDVWVULCARN-UHFFFAOYSA-L |

SMILES |

[O-][Se](=O)[O-].[Rb+].[Rb+] |

SMILES canonique |

[O-][Se](=O)[O-].[Rb+].[Rb+] |

Origine du produit |

United States |

Synthetic Methodologies for Dirubidium Selenite and Analogs

Hydrothermal Synthesis Pathways for Selenite (B80905) Compounds

Hydrothermal synthesis is a prevalent method for producing high-purity, single-phase crystalline materials, including selenite compounds. This technique involves chemical reactions in aqueous solutions at temperatures above the boiling point of water and at elevated pressures within a sealed vessel known as an autoclave. The use of a Teflon liner within the steel autoclave is common to prevent reaction of the precursors with the vessel walls. youtube.com This method allows for precise control over the morphology and purity of the resulting crystals.

For dirubidium selenite (Rb₂SeO₃), a typical hydrothermal procedure involves:

Precursor Mixing : Stoichiometric amounts of selenium dioxide (SeO₂) and rubidium hydroxide (B78521) (RbOH) are combined in a Teflon-lined autoclave.

Reaction Conditions : The sealed autoclave is heated to temperatures between 150°C and 200°C for a duration of 24 to 48 hours, allowing the reaction to proceed under autogenous pressure.

Cooling and Harvesting : The autoclave is gradually cooled to room temperature to promote the formation of well-defined crystals, which are then collected through vacuum filtration.

This method is not limited to simple selenites but is also extensively used for creating complex selenite-containing analogues. For instance, novel uranyl selenite compounds incorporating rubidium have been synthesized hydrothermally. The reaction of rubidium chloride (RbCl), uranium trioxide (UO₃), and selenium dioxide (SeO₂) at 180°C for three days yields crystals of Rb[(UO₂)(HSeO₃)(SeO₃)]. acs.org Similarly, quaternary selenites such as A₂W₃SeO₁₂ (where A can be Rb) have been successfully prepared using hydrothermal techniques, demonstrating the versatility of this pathway for generating complex structures. iucr.orgresearchgate.netiucr.org The synthesis of other metal selenites, like La₂Zn₃(SeO₃)₆, further highlights the utility of hydrothermal reactions in producing new UV optical crystals. acs.org

| Parameter | Value | Reference |

| Reactants | SeO₂, RbOH | |

| Temperature | 150–200 °C | |

| Duration | 24–48 hours | |

| Vessel | Teflon-lined autoclave |

Solid-State Reaction Techniques in Selenite Crystal Growth

Solid-state reactions represent another key strategy for the synthesis of crystalline materials, including complex selenites. This method involves the direct reaction of solid precursors at high temperatures, often leading to the formation of thermodynamically stable phases. uni-koeln.de These reactions can be slow due to the low diffusion rates in solids, but the use of fluxes can enhance reaction kinetics and facilitate crystal growth.

In the context of selenite analogues, solid-state reactions have been employed to grow single crystals of quaternary tungsten selenites, such as Rb₂W₃SeO₁₂. iucr.orgresearchgate.net A notable approach involves using an excess of selenium dioxide (SeO₂) not only as a reactant but also as a flux. The flux melts at a lower temperature than the reactants, creating a liquid medium that facilitates the diffusion of ions and promotes the growth of larger, higher-quality crystals. After the reaction, the excess SeO₂ flux can be removed by washing with water. iucr.org While tellurites have been synthesized by both hydrothermal and solid-state methods, selenites were historically synthesized primarily via the hydrothermal method, making the successful application of solid-state techniques a significant development. iucr.orgiucr.org

Another form of solid-state synthesis involves high-temperature reactions with gaseous components. The balanced chemical equation 2Rb₂Se + 3O₂ → 2Rb₂SeO₃ describes a synthesis reaction where solid rubidium selenide (B1212193) reacts with oxygen gas to form this compound. webqc.org Furthermore, thermal transformations in the solid state are also relevant; for example, as-synthesized rubidium selenate (B1209512) (Rb₂SeO₄) can contain a secondary phase of Rb₂SeO₃, which can be eliminated through controlled heating. yok.gov.tr

| Compound System | Method | Key Feature | Reference |

| A₂W₃SeO₁₂ (A=Rb) | Solid-State Reaction | Use of excess SeO₂ as flux | iucr.org |

| Alkali Iridates/Ruthenates | Solid-State Reaction | Isolation of educts, prevention of volatile escape | uni-koeln.de |

| Rb₂SeO₃ | Solid-State Thermal Transformation | Elimination of Rb₂SeO₃ phase from Rb₂SeO₄ upon heating | yok.gov.tr |

Wet Precipitation Approaches for this compound System Formation

Wet precipitation methods are among the most direct and established routes for synthesizing simple inorganic salts like this compound. These techniques are performed in a solution, typically aqueous, and rely on the formation of an insoluble product from soluble precursors.

The most straightforward synthesis of this compound involves the neutralization reaction between an acid and a base. Selenous acid (H₂SeO₃) is neutralized with a stoichiometric amount of rubidium hydroxide (RbOH) in an aqueous solution. The resulting product, this compound, can then be isolated by evaporating the water. A similar approach involves the reaction of rubidium carbonate (Rb₂CO₃) with selenous acid, which also yields the desired selenite salt along with the evolution of carbon dioxide gas.

Another wet chemical technique is slow evaporation. This method is particularly useful for growing high-quality single crystals from a solution. For instance, mixed cation selenite-tellurate crystals have been synthesized from an aqueous solution containing precursors like Rb₂CO₃ and H₂SeO₃. researchgate.net Slow evaporation of the solvent over an extended period allows for the gradual formation of well-ordered crystalline structures. The general principle of precipitation is also applied in creating more complex systems, such as the co-precipitation of ferrihydrite and silica, where the controlled addition of reactants at a constant pH and temperature leads to the formation of co-precipitates with specific properties. researchgate.net

| Method | Reactants | Description | Reference |

| Neutralization | Selenous acid (H₂SeO₃), Rubidium hydroxide (RbOH) | A direct acid-base reaction in an aqueous solution. | |

| Carbonate Reaction | Selenous acid (H₂SeO₃), Rubidium carbonate (Rb₂CO₃) | Reaction in solution leading to the formation of the salt and CO₂. | |

| Slow Evaporation | Rb₂CO₃, H₂SeO₃, and other components | Gradual removal of solvent to promote single crystal growth from a mixed solution. | researchgate.net |

Exploration of Novel Synthetic Strategies for this compound Functional Materials

The development of advanced functional materials necessitates the exploration of novel and refined synthetic strategies. For this compound and its analogues, this involves creating complex structures with potentially useful properties, such as non-linear optical (NLO) activity.

The synthesis of quaternary selenites like Rb₂W₃SeO₁₂ via solid-state reactions using a SeO₂ flux is considered a novel approach that yields non-centrosymmetric (NCS) materials. iucr.orgresearchgate.net NCS compounds are of significant interest for their potential applications in technologies based on properties like second-harmonic generation (SHG). iucr.orgresearchgate.net The hydrothermal synthesis of complex uranyl selenites containing rubidium, such as Rb[(UO₂)(HSeO₃)(SeO₃)], also represents a strategy to create new layered materials with unique topologies. acs.org

Another area of exploration is the formation of rubidium-selenium compounds within functional devices. Research on chalcopyrite solar cells has shown that a post-deposition treatment with rubidium fluoride (B91410) (RbF) can lead to the formation of a Rb-In-Se compound at the surface of the absorber layer. uni-halle.de While not a direct synthesis of pure this compound, this in-situ formation of a rubidium-selenium-containing phase is a novel strategy for modifying the properties of a functional material. uni-halle.de

Furthermore, extending hydrothermal techniques to non-aqueous solvents, known as solvothermal synthesis, opens up new possibilities. Solvothermal methods can produce materials with different morphologies or phases compared to their hydrothermally synthesized counterparts. mdpi.com While the biotransformation of sodium selenite to selenium nanoparticles is known, the potential for similar transformations with this compound remains an unexplored but promising avenue for creating novel nanomaterials.

Advanced Structural Elucidation of Dirubidium Selenite Systems

Single-Crystal X-ray Diffraction Analysis

Determination of Unit Cell Parameters and Space Group Symmetry

Single-crystal X-ray diffraction studies on Dirubidium tritungsten selenite (B80905) (Rb₂W₃SeO₁₂) have established its crystal system and unit cell parameters. The compound crystallizes in the hexagonal system, belonging to the non-centrosymmetric space group P6₃. nih.goviucr.org This lack of a center of symmetry is a prerequisite for potentially useful properties like second harmonic generation (SHG). researchgate.netiucr.org The refined unit cell parameters, determined from thousands of reflections, provide a precise description of the crystal lattice. nih.goviucr.org

| Parameter | Value | Source |

|---|---|---|

| Chemical Formula | Rb₂W₃SeO₁₂ | nih.goviucr.org |

| Crystal System | Hexagonal | nih.goviucr.org |

| Space Group | P6₃ | nih.goviucr.org |

| a (Å) | 7.2380 (1) | nih.goviucr.org |

| c (Å) | 12.1115 (3) | nih.goviucr.org |

| Volume (ų) | 549.50 (2) | iucr.org |

| Z (Formula units per cell) | 2 | iucr.org |

Atomic Coordination Environment and Polyhedral Connectivity Analysis (e.g., Pyramidal Selenite Geometry)

In the crystal structure of Rb₂W₃SeO₁₂, the selenium atom (Se⁴⁺) exhibits a characteristic pyramidal coordination with three oxygen atoms, forming a [SeO₃]²⁻ trigonal pyramid. researchgate.netiucr.org This geometry is a result of the stereoactive lone pair of electrons on the Se⁴⁺ ion, a common feature in selenites containing d⁰ transition metals. nih.goviucr.org

The tungsten atoms are octahedrally coordinated to six oxygen atoms, forming WO₆ octahedra. nih.goviucr.org These octahedra share equatorial oxygen atoms to form trinuclear W₃O₁₅ moieties, which then connect to create a layer with the composition WO₄. nih.gov The rubidium ions (Rb⁺) are located between these layers and exhibit a coordination number ranging from six to nine with surrounding oxygen atoms. nih.gov The SeO₃ pyramids are oriented parallel to the layers. iucr.org

Studies on Polymorphism and Phase Transitions in Dirubidium Selenite Analogs

While extensive polymorphism studies on Rb₂W₃SeO₁₂ are not detailed, research on analogous compounds highlights the structural diversity within this family. For instance, K₂W₃SeO₁₂ exists in a different, centrosymmetric three-dimensional structure. nih.govresearchgate.net Furthermore, thermal analysis of Rb₂W₃SeO₁₂ shows it undergoes thermal decomposition at approximately 600°C, which involves the loss of selenium dioxide (SeO₂), indicating a phase transition upon heating. nih.gov The existence of multiple structural forms and phase behaviors is a key area of interest in the solid-state chemistry of these materials. researchgate.netcsic.es

Powder X-ray Diffraction (XRD) Characterization

Powder X-ray diffraction (XRD) is a fundamental technique used for the characterization of polycrystalline materials. It is primarily employed for phase identification and to assess the purity of a synthesized sample.

Phase Identification and Purity Assessment via Powder XRD

In the study of Rb₂W₃SeO₁₂ and its analogs, powder XRD was instrumental in confirming the synthesis of the desired material. nih.goviucr.org The experimental powder XRD patterns of the synthesized polycrystalline samples were compared with patterns simulated from the single-crystal X-ray diffraction data. nih.goviucr.org A close match between the experimental and simulated patterns confirms the monophasic nature and purity of the bulk sample, ensuring that the material characterized by single-crystal methods is representative of the entire batch. nih.goviucr.orgcsic.es For example, a homogeneous polycrystalline sample of Rb₂W₃SeO₁₂ was successfully obtained and verified using this method. iucr.org

Rietveld Refinement for Structural Parameter Determination

The Rietveld method is a powerful analytical technique used in materials science and chemistry for the characterization of crystalline materials from powder diffraction data. yok.gov.tr This method involves the fitting of a calculated diffraction pattern to an experimental one, allowing for the refinement of various structural parameters. ncl.ac.uk For a compound like this compound, a Rietveld refinement would be crucial for determining its precise crystal structure, including lattice parameters, atomic positions, and site occupancy factors.

The process begins with the collection of a high-quality powder X-ray diffraction (PXRD) pattern of the this compound sample. dti.dk A suitable starting model for the crystal structure is then chosen. This could be based on the known structures of similar alkali metal selenites, such as sodium selenite or potassium selenite, or derived from ab initio structure solution methods.

During the refinement process, various parameters are adjusted to minimize the difference between the observed and calculated diffraction profiles. These parameters typically include:

Lattice parameters: The dimensions of the unit cell.

Atomic coordinates: The positions of the rubidium, selenium, and oxygen atoms within the unit cell.

Isotropic or anisotropic displacement parameters: These describe the thermal vibrations of the atoms.

Site occupancy factors: These indicate the extent to which a particular atomic site is occupied.

Interactive Table: Hypothetical Rietveld Refinement Parameters for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 5.9 |

| c (Å) | 9.2 |

| β (°) | 115 |

| Rₚ (%) | 4.5 |

| Rₑₚ (%) | 6.2 |

| χ² | 1.8 |

Electron Diffraction and Microscopy Investigations

Scanning Electron Microscopy (SEM) is an indispensable tool for visualizing the surface morphology and microstructure of solid materials at high magnifications. Current time information in Bangalore, IN. In the context of this compound, SEM analysis would provide valuable insights into the size, shape, and aggregation of its crystals. This information is critical for understanding the material's physical properties and for quality control in its synthesis.

The technique involves scanning the surface of the sample with a focused beam of electrons. The interactions between the electrons and the atoms in the sample produce various signals that contain information about the surface topography and composition. For morphological analysis, the most commonly used signals are secondary electrons, which produce detailed images of the surface features.

An SEM investigation of this compound would reveal the habit of the crystals (e.g., prismatic, tabular, or acicular), their size distribution, and the presence of any surface defects or intergrowths. This analysis is typically performed on a powder sample mounted on a stub and coated with a thin layer of a conducting material, such as gold or carbon, to prevent charge buildup.

While specific SEM micrographs of this compound are not available in the reviewed literature, research on other crystalline materials demonstrates the power of this technique. For instance, studies on lead selenite have utilized SEM to characterize flower-like hierarchical structures. researchgate.net The following table presents hypothetical morphological data for this compound that could be obtained from SEM analysis.

Interactive Table: Hypothetical Morphological Characteristics of this compound from SEM

| Feature | Hypothetical Observation |

| Crystal Habit | Prismatic to blocky crystals |

| Crystal Size Range | 10-50 µm |

| Aggregation | Forms agglomerates of varying sizes |

| Surface Features | Smooth crystal faces with some evidence of stepped growth |

| Purity | No obvious secondary phases observed |

Sophisticated Spectroscopic Characterization of Dirubidium Selenite

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful tool for probing the molecular vibrations within a crystal lattice. For dirubidium selenite (B80905), these techniques are primarily used to characterize the internal vibrational modes of the pyramidal selenite anion (SeO₃²⁻).

The selenite ion, belonging to the C₃ᵥ point group, has four fundamental vibrational modes: the symmetric stretching (ν₁), the symmetric bending (ν₂), the antisymmetric stretching (ν₃), and the antisymmetric bending (ν₄) modes. All four modes are both infrared and Raman active.

The FTIR spectrum of a solid sample of an alkali metal selenite is expected to show distinct absorption bands corresponding to the fundamental vibrations of the SeO₃²⁻ ion. The positions of these bands can be influenced by factors such as the crystal structure, site symmetry of the selenite ion, and the nature of the cation.

In various selenite-containing compounds, the stretching vibrations of the Se-O bonds are typically observed in the 700-850 cm⁻¹ region, while the bending vibrations appear at lower wavenumbers, generally below 500 cm⁻¹. For instance, in a study of new alkali metal molybdenum selenites, the IR spectra revealed strong absorptions attributed to the Se-O vibrations. acs.org In the case of La₂Zn₃(SeO₃)₆, strong absorption peaks in the infrared spectrum between 695–850 cm⁻¹ and 436–560 cm⁻¹ were assigned to the stretching and bending vibrations of the Se–O bonds, respectively. ethz.ch

Based on data from analogous compounds like sodium selenite and other metal selenites, the expected FTIR spectral features for dirubidium selenite are summarized in the table below. acs.orgethz.chdntb.gov.ua

| Vibrational Mode | Symmetry | Approximate Wavenumber (cm⁻¹) | Description |

| ν₁ (A₁) | Symmetric Stretch | 800 - 830 | Strong intensity |

| ν₃ (E) | Antisymmetric Stretch | 700 - 740 | Strong intensity, often broad or split |

| ν₂ (A₁) | Symmetric Bend | 430 - 470 | Medium to weak intensity |

| ν₄ (E) | Antisymmetric Bend | 360 - 400 | Medium to weak intensity |

This table presents expected values for this compound based on data from other selenite compounds.

Raman spectroscopy provides complementary information to FTIR, often with different selection rules and intensity patterns that can aid in the complete vibrational assignment. As with FTIR, all four fundamental modes of the selenite ion are Raman active.

Studies on various selenite minerals and synthetic compounds have established the characteristic Raman scattering peaks for the selenite ion. researchgate.netepdf.pub The symmetric stretching mode (ν₁) typically gives rise to the most intense band in the Raman spectrum. For example, in the mineral ahlfeldite (NiSeO₃·2H₂O), the selenite symmetric stretching mode is observed at a higher wavenumber than the antisymmetric modes. researchgate.net Research on derriksite, a uranyl selenite mineral, also utilized Raman spectroscopy to identify the (SeO₃)²⁻ vibrations. epdf.pub

The expected Raman shifts for this compound, based on the general behavior of the selenite ion, are outlined below.

| Vibrational Mode | Symmetry | Approximate Raman Shift (cm⁻¹) | Description |

| ν₁ (A₁) | Symmetric Stretch | 800 - 830 | Very strong, sharp peak |

| ν₃ (E) | Antisymmetric Stretch | 700 - 740 | Medium to strong, may be split |

| ν₂ (A₁) | Symmetric Bend | 430 - 470 | Weak to medium intensity |

| ν₄ (E) | Antisymmetric Bend | 360 - 400 | Weak to medium intensity |

This table presents expected values for this compound based on data from other selenite compounds.

Fourier Transform Infrared (FTIR) Spectroscopy

Electronic and Optical Spectroscopy

Electronic spectroscopy techniques, such as UV-Visible absorption and electronic reflectance spectroscopy, are employed to investigate the electronic transitions and determine the optical properties of materials, including the band gap energy.

Solid-state UV-Visible absorption spectroscopy is instrumental in determining the optical band gap of a material, which is a key parameter for its potential applications in optoelectronics. For simple alkali metal selenites like this compound, which are composed of ions with closed-shell electronic configurations (Rb⁺ and SeO₃²⁻), a wide band gap is expected, and consequently, they should be transparent in the visible region of the electromagnetic spectrum.

Electronic reflectance spectroscopy, often measured as diffuse reflectance, is a technique used to study the electronic properties of powdered solid samples. ustc.edu.cn The data obtained can be transformed using the Kubelka-Munk function to approximate the absorption spectrum, from which the band gap can be estimated. figshare.com

For this compound, this technique would be highly suitable for determining its optical absorption edge and band gap energy. Although specific electronic reflectance spectra for this compound have not been reported, the methodology has been successfully applied to a variety of related selenite compounds. For instance, the diffuse reflectance spectrum of Pb(UO₂)(SeO₃)₂ revealed optical transitions at 330 and 440 nm. aps.org In another example, UV-Vis-NIR diffuse reflectance spectra were used to determine the bandgaps of crystalline AGa₃F₆(SeO₃)₂ (A = Rb, Cs). anu.edu.au Given these examples, it is anticipated that electronic reflectance spectroscopy would confirm the wide band gap nature of this compound.

UV-Visible Absorption Spectroscopy in Solid State

Surface-Sensitive Spectroscopic Techniques

Surface-sensitive spectroscopic techniques, such as X-ray Photoelectron Spectroscopy (XPS), are crucial for determining the elemental composition and chemical states of the atoms on the surface of a material.

For this compound, XPS would be expected to show core-level spectra for Rubidium (Rb), Selenium (Se), and Oxygen (O). The binding energies of the photoemitted electrons are characteristic of each element and their oxidation states. Analysis of the Se 3d spectrum would confirm the +4 oxidation state of selenium in the selenite ion. The Rb 3d and O 1s spectra would provide information about the rubidium cation and the oxygen environment within the selenite group.

While there are no specific XPS studies published for this compound, the technique has been widely applied to other selenite and selenate (B1209512) compounds. For example, XPS has been used to study the surface of silver selenite (Ag₂SeO₃) microcrystals, confirming the purity and the oxidation states of the constituent elements. dtic.mil In another study, XPS was used to investigate the adsorption of selenite on goethite, revealing details about the surface complexation. These studies demonstrate the utility of XPS in characterizing selenite-containing materials, and similar detailed information could be obtained for this compound.

X-ray Absorption Spectroscopy (XAS)

Elemental and Trace Analysis Techniques

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used for determining the elemental and isotopic composition of a sample. It can detect most elements of the periodic table at concentrations down to parts per trillion.

For this compound, ICP-MS is the ideal method for verifying the bulk elemental composition and stoichiometry of the compound. The analytical process involves:

Sample Digestion: A precisely weighed amount of the solid this compound is dissolved and digested, typically using high-purity nitric acid, to create a homogeneous aqueous solution.

Analysis: The solution is nebulized and introduced into a high-temperature argon plasma (~6000-10000 K), which ionizes the atoms of the sample.

Detection: The resulting ions are extracted into a mass spectrometer, where they are separated based on their mass-to-charge ratio and detected.

The concentrations of rubidium and selenium are determined by monitoring their specific isotopes. By comparing the measured concentrations to the theoretical values based on the formula Rb₂SeO₃, the purity and stoichiometry of the compound can be accurately confirmed. Numerous validated methods exist for the simultaneous analysis of rubidium and selenium in various matrices using ICP-MS. bas.bgnih.govtandfonline.com

Table 4: Key Isotopes of Rubidium and Selenium for ICP-MS Analysis

| Element | Isotope | Natural Abundance (%) | Notes |

| Rubidium | ⁸⁵Rb | 72.17 | Primary isotope for quantification |

| Rubidium | ⁸⁷Rb | 27.83 | Can be used for confirmation |

| Selenium | ⁷⁸Se | 23.77 | Often used for quantification |

| Selenium | ⁸⁰Se | 49.61 | Abundant, but prone to Ar₂⁺ interference |

| Selenium | ⁸²Se | 8.73 | Can be used to avoid interferences |

Computational and Theoretical Modeling of Dirubidium Selenite and Selenite Containing Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (or principally the electron density) of many-body systems, such as atoms, molecules, and condensed phases. nih.govresearchgate.net DFT is a first-principles approach, meaning it relies only on fundamental physical constants and the atomic numbers of the constituent elements as input. diva-portal.org

The initial step in the computational analysis of a crystalline material like dirubidium selenite (B80905) is to determine its most stable crystal structure. First-principles geometry optimization is an automated process that systematically adjusts the lattice parameters and atomic positions within the unit cell to find the configuration with the minimum total energy. pwr.edu.plliverpool.ac.uk This equilibrium geometry corresponds to the ground state of the material, where the forces acting on each atom are ideally zero. diva-portal.org

Table 1: Representative Data from a DFT Geometry Optimization for a Crystalline Solid This table is illustrative and does not represent actual data for dirubidium selenite.

| Parameter | Initial Value | Optimized Value |

|---|---|---|

| Lattice Constant a (Å) | 6.000 | 5.985 |

| Lattice Constant b (Å) | 8.000 | 8.152 |

| Lattice Constant c (Å) | 14.000 | 13.891 |

| α (°) | 90 | 90 |

| β (°) | 90 | 90 |

| γ (°) | 90 | 90 |

| Total Energy (eV/cell) | -150.23 | -152.45 |

Once the crystal structure is optimized, DFT is used to calculate its electronic properties, primarily the electronic band structure and the density of states (DOS). The band structure plots the allowed electron energy levels versus momentum through the high-symmetry points of the Brillouin zone, revealing whether the material is a metal, semiconductor, or insulator. aps.orgnajah.edu A key parameter obtained is the band gap—the energy difference between the top of the valence band and the bottom of the conduction band.

For selenite-containing materials, the electronic structure in the valence region is often dominated by O 2p derived bands, with significant hybridization with the metal d-states and selenite states. osti.gov The stereochemically active lone pair of electrons on the Se⁴⁺ ion in the selenite group (SeO₃)²⁻ can also play a crucial role in the electronic and structural properties. acs.org

Standard DFT functionals like the Local Density Approximation (LDA) or Generalized Gradient Approximation (GGA) are known to often underestimate band gaps. ontosight.aiaps.org More advanced and computationally expensive methods, such as hybrid functionals (e.g., HSE06) or quasiparticle approaches like the GW approximation, are frequently required for more accurate band gap predictions. aps.orgresearchgate.net For example, in studies of halide perovskites, standard DFT predicted a much lower band gap than experimental values, a discrepancy that was corrected by using higher-order theories. researchgate.net

Table 2: Illustrative Electronic Properties Predicted by DFT for a Selenite Compound This table is illustrative and does not represent actual data for this compound.

| Property | Predicted Value | Method |

|---|---|---|

| Band Gap (GGA) | 2.5 eV | DFT-GGA |

| Band Gap (HSE06) | 3.5 eV | DFT-Hybrid Functional |

| Valence Band Maximum (VBM) | Composed of O-2p and Se-4p states | DOS Analysis |

| Conduction Band Minimum (CBM) | Composed of Rb-5s and Se-4p states | DOS Analysis |

Many functional properties of materials are directly linked to their crystal symmetry. DFT calculations are instrumental in predicting these properties.

Non-Linear Optical (NLO) Responses : NLO materials, which can alter the frequency of light, are essential for laser technology. frontiersin.org A significant second-order NLO response, such as second-harmonic generation (SHG), is only possible in non-centrosymmetric crystal structures. Theoretical calculations can predict the NLO coefficients by analyzing the material's response to an applied electric field. acs.orgfrontiersin.org In many selenite compounds, the polar arrangement of the (SeO₃)²⁻ pyramidal groups, which possess a stereochemically active lone pair, is a primary contributor to strong SHG responses. acs.orgresearchgate.net Studies on various metal selenites have demonstrated that they can exhibit moderate to strong SHG responses, making them promising candidates for UV NLO materials. researchgate.netresearchgate.net

Ferroelectricity : Ferroelectric materials possess a spontaneous electric polarization that can be reversed by an external electric field. rice.edunih.gov This property is restricted to polar crystal classes. First-principles calculations can predict the spontaneous polarization by quantifying the displacement of ions from their centrosymmetric positions. unit.no The energy barrier for polarization switching can also be calculated, providing insight into the coercive field. acs.org While research on ferroelectric lead selenide (B1212193) (PbSe) composites exists, specific theoretical predictions for ferroelectricity in this compound are not available. researchgate.net However, the presence of the lone pair on the selenite ion is known to be a potential driver for creating the structural distortions necessary for ferroelectricity.

Piezoelectricity : Piezoelectricity describes the generation of an electric charge in response to applied mechanical stress. wikipedia.org Like ferroelectricity, it occurs only in non-centrosymmetric materials. acs.orgpsu.edu DFT can be used to compute the piezoelectric tensor components, which quantify the material's electromechanical response. semi.ac.cnresearchgate.net The piezoelectric effect in a crystal arises from the displacement of ionic charges, changes in ionicity, and electronic polarization under strain. semi.ac.cn Computational studies on molecular crystals have shown that factors like hydrogen bond strength and molecular polarizability are key to designing materials with a high piezoelectric response. researchgate.net

Electronic Structure Analysis and Band Gap Predictions

Machine Learning and Data-Driven Approaches in Materials Discovery

In recent years, machine learning (ML) has emerged as a revolutionary tool in materials science, capable of accelerating the discovery of new materials by learning from existing data. eurekalert.orgoaepublish.com

Machine learning models can be trained on large materials databases to predict the properties of new, un-synthesized compounds based solely on their chemical composition. oaepublish.comarxiv.org For crystal structure prediction (CSP), ML algorithms can forecast the symmetry (space group) of a stable structure for a given composition, drastically reducing the vast search space that traditional methods must explore. eurekalert.org This allows for high-throughput screening of potential materials with targeted functionalities.

A notable example in selenite chemistry involved training an ML model on data from both successful and failed hydrothermal synthesis reactions for templated vanadium selenites. friedler.net This model, which incorporated information from "dark reactions," demonstrated an accuracy of nearly 80% in predicting reaction outcomes, outperforming traditional human-led exploratory strategies. friedler.net Such data-driven approaches can guide experimental efforts by identifying promising synthesis conditions and compositions for novel selenite-containing materials.

Molecular Dynamics Simulations for Structural Stability and Dynamics

Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. h-brs.de MD simulations provide detailed insight into the structural stability, phase transitions, and dynamic properties of materials at the atomic scale.

To perform an MD simulation, a classical force field is required to describe the interatomic forces. researchgate.net This force field is a set of parameters and equations that define the potential energy of the system as a function of its atomic coordinates. For selenite-containing systems, a specific force field for selenate (B1209512) (SeO₄²⁻) and selenite (SeO₃²⁻) oxyanions has been developed by fitting to first-principles calculations. researchgate.net Such a force field is crucial for accurately simulating the behavior of materials like this compound in various environments.

MD simulations have been successfully used to study the sequence of phase transitions in potassium selenate (K₂SeO₄), confirming the mechanisms of its ferroelectric transition and identifying the most likely structure of its high-temperature hexagonal phase. aps.org For this compound, MD simulations could be employed to investigate its thermal stability, melting point, and the dynamics of the rubidium ions and selenite groups within the crystal lattice at different temperatures and pressures. h-brs.denih.gov

Crystallographic Software Applications and Pseudosymmetry Analysis

The computational and theoretical modeling of this compound (Rb₂SeO₃) and related selenite-containing systems relies on a suite of specialized crystallographic software. These programs are essential for processing raw diffraction data, solving and refining crystal structures, and analyzing complex structural features such as pseudosymmetry.

Crystallographic Software Applications

The determination and refinement of crystal structures for selenite-containing compounds, such as the related quaternary selenite dirubidium tritungsten selenite (Rb₂W₃SeO₁₂), utilize a workflow involving several key software packages. nih.gov

Initially, data collection is managed by software integrated with the diffractometer hardware. For instance, the APEX II software suite is commonly used for controlling the data acquisition process and for the preliminary determination of unit cell parameters. nih.govbruker.com Following data collection, the raw diffraction intensities are processed. The SAINT-plus program is employed for the integration of the diffraction data, converting the two-dimensional images into a list of three-dimensional reflection intensities. nih.gov

Corrections for absorption effects, which can significantly impact the accuracy of the intensity data, are typically performed using programs like SADABS (Semi-Empirical Absorption Correction) . nih.gov This step is crucial for obtaining a high-quality dataset for structure solution and refinement.

The core of the crystallographic analysis lies in the structure solution and refinement, for which the SHELX series of programs is widely used. purdue.eduwashington.edunih.govscirp.org The SHELXTL package, for example, is utilized to solve the crystal structure through methods like direct methods or Patterson functions and to refine the atomic positions and displacement parameters against the experimental data using a full-matrix least-squares on F² method. nih.govokstate.edu More recent versions, such as SHELXL-2018 , continue to be the standard for crystal structure refinement. purdue.edu For visualization and analysis of the refined structure, programs like DIAMOND and Mercury are often employed to generate graphical representations and analyze geometric parameters. ou.edu

The table below summarizes the software commonly used in the crystallographic analysis of selenite-containing compounds.

| Software/Program | Function | Reference |

| APEX II | Data collection and preliminary cell determination | nih.govbruker.com |

| SAINT-plus | Integration of diffraction data | nih.gov |

| SADABS | Semi-empirical absorption correction | nih.gov |

| SHELXTL | Structure solution and refinement | nih.govokstate.eduou.edu |

| SHELXL | Crystal structure refinement | purdue.eduwashington.edunih.govresearchgate.net |

| DIAMOND | Crystal and molecular structure visualization | ou.edu |

| Mercury | Crystal structure visualization and analysis | ou.edu |

Pseudosymmetry Analysis

Pseudosymmetry occurs when a crystal structure with a certain space group symmetry deviates only slightly from a higher symmetry. The detection and analysis of pseudosymmetry are critical for understanding phase transitions, twinning, and the physical properties of materials.

The Bilbao Crystallographic Server is a powerful online resource that provides a suite of tools for crystallographic analysis, including the specific program PSEUDO for the detection and characterization of pseudosymmetry. emresururi.comehu.esepj-conferences.orgbgcryst.com

The PSEUDO program allows a user to input the crystallographic data of a compound, such as the space group, lattice parameters, and atomic coordinates from a Crystallographic Information File (CIF). ehu.eswikipedia.orgdcc.ac.uk The program then systematically searches for possible higher symmetry structures by comparing the input structure to its minimal supergroups. emresururi.comehu.es It calculates the atomic displacements required to transform the lower-symmetry structure into the higher-symmetry one. If these displacements are below a user-defined tolerance, the structure is considered pseudosymmetric. emresururi.comehu.es

For a compound like this compound, a researcher would upload its CIF to the Bilbao Crystallographic Server. The PSEUDO tool would then analyze the structure for potential pseudosymmetry with respect to its supergroups. The output would provide information on any higher-symmetry space groups that nearly describe the structure, the necessary atomic displacements to achieve that higher symmetry, and a quantitative measure of the deviation. This analysis can reveal subtle structural distortions that might otherwise be overlooked but could be key to understanding the material's properties. emresururi.comepj-conferences.org

Advanced Materials Science Applications of Dirubidium Selenite

Optoelectronic Materials and Device Research

The exploration of dirubidium selenite (B80905) in optoelectronics is rooted in its fundamental optical and electrical properties. ontosight.ai As a compound containing alkali metals, which are known for their low electronegativity, and the selenite group, dirubidium selenite is expected to be a wide-bandgap insulator. unacademy.com Materials with wide bandgaps are crucial for applications in deep-ultraviolet (DUV) and ultraviolet (UV) optoelectronics. While specific studies detailing the fabrication of optoelectronic devices from this compound are limited, its inherent properties suggest potential uses. ontosight.ai The interest in organic optoelectronic materials has grown significantly, and inorganic compounds like this compound could serve as components in hybrid devices. researchgate.net The development of flexible optoelectronics also opens avenues for incorporating novel crystalline materials, though the mechanical properties of this compound have not been extensively studied. rsc.org

Catalytic Systems and Reaction Mechanisms Involving this compound

The potential of this compound in catalytic applications stems from the ability of the selenite ion to act as a ligand, forming stable complexes with transition metals. ontosight.ai This characteristic is fundamental to creating catalytically active sites. While specific research detailing the use of pure this compound as a catalyst is not widely documented, its role as a precursor or component in more complex catalytic systems is plausible. The selenite's capacity to coordinate with metal centers could be exploited in designing heterogeneous catalysts. For instance, metal-organic frameworks (MOFs), which are known for their catalytic applications, can incorporate various anionic groups. mdpi.com The synthesis of such frameworks could potentially involve selenite moieties derived from precursors like this compound.

Development of Non-Linear Optical (NLO) Materials Based on Selenite Frameworks

Non-linear optical (NLO) materials are critical for laser technology, enabling frequency conversion to access different parts of the electromagnetic spectrum. baesystems.com A key requirement for a second-order NLO material is a non-centrosymmetric crystal structure. baesystems.com The selenite (SeO₃²⁻) group is an excellent candidate for inducing non-centrosymmetry due to the stereochemically active lone pair on the Se⁴⁺ cation, which creates a trigonal pyramidal geometry. mdpi.com

Research has shown that many metal selenites exhibit significant second-harmonic generation (SHG) responses. acs.org Compounds in alkali or alkaline-earth-transition metal-selenite systems often feature distorted polyhedra that contribute to strong NLO effects. acs.org For example, the introduction of selenite groups into certain crystal structures has led to materials with large SHG responses, sometimes many times that of the standard NLO material potassium dihydrogen phosphate (B84403) (KDP). researchgate.net While extensive NLO data for this compound itself is not available, the fundamental properties of the selenite anion suggest that Rb₂SeO₃-based frameworks are a promising area for the exploration of new NLO crystals. rsc.orgfrontiersin.orgillinois.educhemrxiv.org

Investigation of Ferroelectric and Piezoelectric Phenomena in Selenite Compounds

Ferroelectric materials possess a spontaneous electric polarization that can be reversed by an external electric field, while piezoelectric materials generate an electric charge in response to mechanical stress. birmingham.ac.ukutl.pt Both properties are contingent on the material having a non-centrosymmetric crystal structure. The structural features of the selenite anion make selenite-containing compounds candidates for ferroelectric and piezoelectric behavior.

Ferroelectricity has been observed in other alkali selenite compounds. For instance, potassium selenite (K₂SeO₃) is a known ferroelectric material. The larger ionic radius of rubidium compared to potassium could lead to different crystal structures and properties in this compound. While direct evidence of ferroelectric or piezoelectric properties in this compound is not prominent in current literature, the study of related selenite compounds provides a strong impetus for investigating these phenomena in Rb₂SeO₃. nih.govresearchgate.netpolyu.edu.hk

Design and Synthesis of Metal-Organic Frameworks (MOFs) and Porous Coordination Polymers (PCPs) Incorporating Selenite Moieties

Metal-organic frameworks (MOFs) and porous coordination polymers (PCPs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.comrsc.org Their high porosity and tunable structures make them suitable for applications in gas storage, separation, and catalysis. mdpi.com While the typical structure involves metal-organic ligand bonds, inorganic anions like selenite can also be incorporated into the framework or reside within the pores.

The selenite anion has been successfully integrated into MOF structures, particularly for applications like the selective capture of toxic anions from water. nih.gov For example, a bismuth-based MOF has demonstrated ultrahigh adsorption capacity for selenite anions through the formation of Bi-O-Se bonds, leading to a structural transformation of the framework. nih.gov Although research has not specifically focused on using pre-synthesized this compound as a component, the principle of incorporating rubidium cations and selenite anions into novel MOF or PCP architectures remains a viable and interesting path for materials design. dntb.gov.ua

Exploration of Magnetic Properties and Exchange Interactions in Selenite-Containing Systems

Magnetic properties in materials typically arise from unpaired electrons in the d or f orbitals of transition metal or lanthanide ions. This compound is composed of rubidium (an alkali metal) and a selenite group; neither component contains partially filled d or f orbitals. unacademy.com Therefore, this compound is expected to be a diamagnetic material, lacking any significant magnetic ordering or response.

Integration of this compound in Nanostructured Materials for Functional Applications

The integration of inorganic compounds into nanostructured materials can unlock or enhance their functional properties for a variety of applications. While there is a general interest in this compound for materials science, specific research on its integration into nanomaterials is an emerging area. ontosight.ai Potential applications could include the synthesis of nanoparticles of this compound for use as a selenium delivery agent in specific contexts or the creation of nanocomposites where Rb₂SeO₃ imparts specific optical or electrical properties. For instance, the interaction of sodium selenite with RNA has been studied at the nanoscale, suggesting that the behavior of alkali selenites in biological or bio-inspired systems is a field of active research. science.gov The synthesis of nanostructures, such as nanowires or thin films, could also be explored to harness the potential optoelectronic properties of the material. researchgate.net

Environmental and Geochemical Research on Dirubidium Selenite and Selenite Species

Selenium Speciation and Oxidation State Transformations in Varied Environmental Matrices

Selenium can exist in several oxidation states, including selenate (B1209512) (Se^6+), selenite (B80905) (Se^4+), elemental selenium (Se^0), and selenide (B1212193) (Se^2-). scielo.br The distribution of these species is largely controlled by the redox potential (Eh) and pH of the environment. scielo.brusgs.gov

Selenite (Se^4+): The selenite form, as found in dirubidium selenite, is common in acidic to neutral soils. scielo.br It is less mobile than selenate due to its tendency to adsorb onto soil components. usda.gov

Selenate (Se^6+): In well-aerated, alkaline soils, selenate is the predominant and more mobile form of selenium. scielo.brusda.gov

Elemental Selenium (Se^0): Under reducing conditions, selenite can be transformed into insoluble elemental selenium, significantly decreasing its mobility and bioavailability. nih.gov

Selenide (Se^2-): In highly reducing environments, selenium can exist as selenide, which may form insoluble metal selenides. scielo.br

The transformation between these oxidation states is a critical factor in selenium's environmental fate. For instance, oxidizing conditions can lead to the remobilization of less mobile forms like selenite to the more mobile selenate. mdpi.com Conversely, reducing conditions, often mediated by microbial activity, can immobilize selenium by converting selenite and selenate to elemental selenium. nih.gov

Table 1: Common Selenium Species and Their Environmental Prevalence

| Selenium Species | Oxidation State | Predominant Environmental Conditions | Mobility |

|---|---|---|---|

| Selenate (SeO₄²⁻) | +6 | Alkaline, oxidizing | High |

| Selenite (SeO₃²⁻) | +4 | Acidic to neutral, oxidizing | Moderate |

| Elemental Selenium (Se⁰) | 0 | Reducing | Low |

Mechanisms of Adsorption and Desorption of Selenite in Soil, Sediment, and Aquatic Systems

The mobility of selenite in the environment is significantly influenced by adsorption and desorption processes on the surfaces of soil and sediment particles. Selenite exhibits a strong affinity for iron and aluminum oxides and hydroxides, as well as clay minerals. usda.govmdpi.com

The primary mechanism for selenite adsorption is the formation of inner-sphere complexes, where the selenite ion binds directly to the mineral surface. usda.gov This process is highly dependent on pH, with adsorption generally decreasing as pH increases. researchgate.net The presence of other anions, particularly phosphate (B84403), can compete with selenite for adsorption sites, potentially increasing its mobility in the soil solution. usda.govresearchgate.net

Desorption, the release of adsorbed selenite back into the solution, is influenced by the initial amount of selenite adsorbed and the chemical composition of the surrounding water. researchgate.net Soils that strongly adsorb selenite tend to have low desorption rates, which limits the migration and bioavailability of selenite. researchgate.net

Coprecipitation Phenomena and Selenite Sequestration in Natural and Engineered Systems

Coprecipitation is another important mechanism for the immobilization of selenite in the environment. This process involves the incorporation of selenite into the crystal lattice of a newly forming mineral.

Research has shown that selenite can be structurally incorporated into calcite (CaCO3), a common mineral in many geological settings, by substituting for carbonate ions. curtin.edu.au This forms a solid solution, effectively sequestering the selenite from the aqueous phase. curtin.edu.au The efficiency of this process is dependent on factors such as the concentration of selenite and the saturation state of the solution with respect to calcite. curtin.edu.au

Similarly, selenite can coprecipitate with iron minerals. For instance, selenite can be incorporated into the structure of siderite (FeCO3) and can also adsorb onto freshly precipitated iron(III)-hydroxides. mdpi.com The interaction of selenite with iron-bearing minerals can also lead to its reduction to elemental selenium, further enhancing its immobilization. mdpi.com Studies have also investigated the coprecipitation of selenite with barite (BaSO4), where selenite can substitute for sulfate (B86663) ions, although to a lesser extent than selenate. acs.orgnih.gov

Microbial and Biogeochemical Cycling of Selenite in the Environment

Microorganisms play a pivotal role in the biogeochemical cycling of selenium, including the transformation of selenite. acs.orgnih.gov Many bacteria can utilize selenite as a terminal electron acceptor in a process called dissimilatory reduction, converting it to less toxic elemental selenium. nih.govresearchgate.net This microbial reduction is a key process in the natural attenuation of selenium contamination. frontiersin.org

Bacteria such as Proteus sp. YS02 and Azospirillum brasilense have been shown to efficiently reduce selenite to elemental selenium nanoparticles. frontiersin.org These nanoparticles can be formed both inside and outside the microbial cells. frontiersin.org The process of microbial selenite reduction is influenced by the growth phase of the bacteria and the presence of other compounds that can act as electron donors. frontiersin.org

Besides reduction, microorganisms can also methylate selenium, producing volatile compounds like dimethyl selenide. nih.gov This process can contribute to the removal of selenium from contaminated soils and waters into the atmosphere. researchgate.net The adsorption of selenite onto bacterial cell surfaces, often mediated by sulfhydryl groups, is a crucial first step for its bioavailability and subsequent microbial transformation. acs.orgnih.gov

Geochemical Factors Influencing Selenite Distribution and Biogeochemical Cycling

Several geochemical factors exert a strong influence on the distribution and cycling of selenite in the environment. These include:

pH and Redox Potential (Eh): As previously mentioned, pH and Eh are the master variables controlling selenium speciation and, consequently, its mobility and bioavailability. scielo.brusgs.gov

Soil Mineralogy and Texture: Soils with high contents of clay, iron and aluminum oxides, and organic matter tend to have a greater capacity to adsorb selenite, thereby reducing its mobility. scielo.brmdpi.com Sandy soils, in contrast, generally have lower selenium retention. scielo.br

Organic Matter: Soil organic matter can interact with selenite, influencing its mobility. It can act as an adsorbent surface but can also form soluble organic-selenium complexes. scielo.br

Presence of Competing Ions: Anions such as phosphate and, to a lesser extent, sulfate can compete with selenite for adsorption sites, potentially increasing its concentration in the soil solution and its availability for plant uptake. usda.govscielo.br

Environmental Remediation Strategies for Selenite Contamination

Given the potential toxicity of selenium at elevated concentrations, various remediation strategies have been developed to address selenite contamination in soil and water.

Bioremediation has emerged as a promising and environmentally friendly approach for managing selenite contamination. mdpi.com These techniques leverage natural biological processes to transform selenite into less harmful forms.

Microbial Biotransformation: This strategy utilizes the ability of microorganisms to reduce selenite to elemental selenium. mdpi.comresearchgate.net Bioreactors containing selenite-reducing bacteria have been developed to treat contaminated wastewater. researchgate.net Inoculating contaminated soils with specific bacterial strains, such as Rhodococcus qingshengii PM1, has been shown to significantly enhance the removal of selenite. mdpi.com Probiotic bacteria like Lactobacillus casei have also demonstrated the ability to reduce selenite to selenium nanoparticles. asm.orgnih.gov

Phytoremediation: This plant-based technology uses plants to remove, sequester, or volatilize selenium from contaminated soil and water. nih.govnih.gov Certain plants, known as selenium hyperaccumulators, can extract large amounts of selenium from the soil and store it in their tissues. frontiersin.org This process, called phytoextraction, can be used to clean up contaminated sites. frontiersin.org Another mechanism is phytovolatilization, where plants take up selenium and convert it into volatile organic forms that are released into the atmosphere. researchgate.netasmr.us The plant material harvested from phytoremediation can sometimes be used as a selenium-biofortified supplement for animal feed or as a green fertilizer. frontiersin.org

Biosorption: This process involves the binding of selenite to the surface of biological materials, such as microbial biomass. As discussed earlier, the adsorption of selenite onto bacterial cell envelopes is a key step in its microbial transformation and can also be considered a form of passive sequestration. acs.orgnih.gov

Engineered Sequestration Methodologies for Selenite

The remediation of water sources contaminated with selenium oxyanions, primarily selenite (SeO₃²⁻) and selenate (SeO₄²⁻), is a significant environmental challenge. These contaminants are released into the environment from various anthropogenic activities, including mining, fossil fuel combustion, and agricultural runoff. nih.gov While specific research on the sequestration of this compound is not extensively documented, the principles governing the removal of the selenite anion are applicable. Engineered sequestration methodologies focus on immobilizing selenite to prevent its migration and bioavailability in the environment. Key strategies include coprecipitation with minerals and removal through adsorption and reduction processes.

One of the most studied methods for immobilizing selenium oxyanions is through coprecipitation with sulfate minerals such as barite (BaSO₄) and gypsum (CaSO₄·2H₂O). nih.govfishersci.fi These methods are effective because the selenite and selenate ions can substitute for the sulfate ion (SO₄²⁻) within the mineral's crystal lattice.

Research into coprecipitation with barite has shown it to be a viable method for sequestering both selenite and selenate. nih.govfishersci.nl Studies have found that during homogeneous precipitation, approximately 10% of the sulfate in barite can be substituted by selenite or selenate, a figure higher than what thermodynamic models predict. fishersci.nlfishersci.fi This enhanced sequestration is attributed to adsorption-induced entrapment during the crystal's growth phase. fishersci.nl However, the efficiency of selenite sequestration in barite can be lower compared to selenate under certain conditions, such as at a pH of 5.6, due to the lower saturation index of barium selenite (BaSeO₃) and the protonation state of the selenite oxyanion. fishersci.nlfishersci.fi

Gypsum has also been identified as a significant sink for both selenite and selenate. fishersci.fifishersci.se Laboratory studies growing gypsum crystals in selenite and selenate solutions demonstrated substantial selenium incorporation. Gypsum grown in a 0.02 M sodium selenite (Na₂SeO₃) solution at pH 7.5 contained 5,198 ppm of selenium, and at pH 9.0, it contained 5,955 ppm. fishersci.fifishersci.se In contrast, gypsum grown in a 0.02 M sodium selenate (Na₂SeO₄) solution at pH 7.5 contained only 828 ppm of selenium. fishersci.fifishersci.se These findings indicate that gypsum has a much greater capacity for sequestrating selenite than selenate, making it a potentially optimal material for remediation in neutral to alkaline environments. fishersci.fi The mechanism involves the direct substitution of the selenite ion for the sulfate ion in the gypsum structure. fishersci.fi

Another major avenue for selenite sequestration involves iron-based materials, which can remove selenite from water through adsorption and chemical reduction. Materials like green rust (a mixed-valent iron hydroxide), zero-valent iron (ZVI), and various iron oxides are effective.

Green rust has been shown to immobilize selenite through both simple adsorption and reduction. americanelements.comwikipedia.org At a pH of 8, selenite is primarily removed by adsorption onto the green rust surface. wikipedia.org At a slightly higher pH of 9, the process involves both adsorption and subsequent reduction. wikipedia.org In these reactions, the green rust is oxidized to goethite (FeOOH) and magnetite (Fe₃O₄). americanelements.com

Modified biochar, particularly when enhanced with zero-valent iron, also serves as a promising adsorbent for selenite. The process for removing selenite (Se(IV)) with these materials is multifactorial, involving co-precipitation, chemical reduction to less mobile forms, the formation of surface complexes, and electrostatic attraction. fishersci.ca

Table 1: Comparison of Engineered Selenite Sequestration Methods

| Sequestration Material | Se Species | pH Condition | Sequestration Efficiency / Capacity | Mechanism | Reference(s) |

|---|---|---|---|---|---|

| Gypsum (CaSO₄·2H₂O) | Selenite (SeO₃²⁻) | 7.5 | 5,198 ppm Se incorporated | Substitution for SO₄²⁻ in crystal structure | fishersci.fi, fishersci.se |

| Gypsum (CaSO₄·2H₂O) | Selenite (SeO₃²⁻) | 9.0 | 5,955 ppm Se incorporated | Substitution for SO₄²⁻ in crystal structure | fishersci.fi, fishersci.se |

| Gypsum (CaSO₄·2H₂O) | Selenate (SeO₄²⁻) | 7.5 | 828 ppm Se incorporated | Substitution for SO₄²⁻ in crystal structure | fishersci.fi, fishersci.se |

| Barite (BaSO₄) | Selenite (SeO₄²⁻) | 5.6 | ~1% incorporation | Lower saturation index and deprotonation degree | fishersci.nl, fishersci.fi |

| Barite (BaSO₄) | Selenite/Selenate | - | ~10% sulfate substitution | Adsorption-induced entrapment during crystal growth | fishersci.nl, fishersci.fi |

| Green Rust (GR) | Selenite (SeO₃²⁻) | 8 | Effective removal | Simple adsorption | americanelements.com, wikipedia.org |

| Green Rust (GR) | Selenite (SeO₃²⁻) | 9 | Effective removal | Adsorption and reduction | americanelements.com, wikipedia.org |

| Zero-Valent Iron (ZVI) Modified Biochar | Selenite (Se(IV)) | - | High removal capacity | Co-precipitation, reduction, complexation, electrostatic attraction | fishersci.ca |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.